Dimethyl-1,2-oxazole-4-sulfonyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

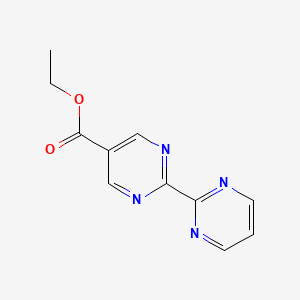

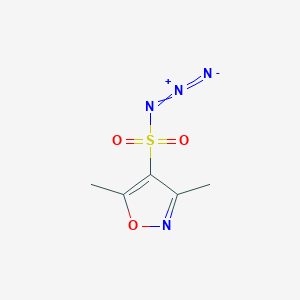

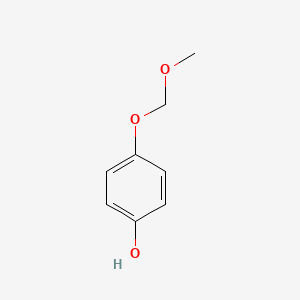

Dimethyl-1,2-oxazole-4-sulfonyl azide is a chemical compound with the molecular formula C5H6N4O3S . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of dimethyl-1,2-oxazole-4-sulfonyl azide is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The molecular weight of this compound is 202.19 .Chemical Reactions Analysis

Azides, including dimethyl-1,2-oxazole-4-sulfonyl azide, are known to be great nucleophiles in S N 2 reactions . They can readily displace primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . The azide ion is the conjugate base of hydrazoic acid, HN3, and despite being only weakly basic, it is an extremely good nucleophile .Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

Dimethyl-1,2-oxazole-4-sulfonyl azide is widely used in chemical synthesis, particularly in the functionalization of organic molecules. Its azide group is highly reactive, making it a valuable reagent for introducing nitrogen-containing functional groups into organic compounds. This is crucial in the development of new pharmaceuticals and agrochemicals, where precise modifications can lead to compounds with improved efficacy and reduced side effects .

Click Chemistry

In the realm of click chemistry, Dimethyl-1,2-oxazole-4-sulfonyl azide plays a pivotal role. Click chemistry involves the rapid and reliable joining of small units to synthesize larger molecules. The azide group in this compound reacts efficiently with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This method is extensively used in drug discovery, bioconjugation, and materials science .

Bioconjugation and Labeling

Dimethyl-1,2-oxazole-4-sulfonyl azide is also employed in bioconjugation techniques. Its ability to form stable covalent bonds with biomolecules makes it ideal for labeling proteins, nucleic acids, and other biological macromolecules. This application is essential in the development of diagnostic tools, imaging agents, and targeted drug delivery systems, where precise and stable labeling is required .

Photoreactive Probes

In the field of photochemistry, Dimethyl-1,2-oxazole-4-sulfonyl azide is used to create photoreactive probes. These probes can be activated by light to form reactive intermediates that covalently attach to nearby molecules. This property is exploited in studying protein-protein interactions, mapping active sites in enzymes, and investigating cellular processes with high spatial and temporal resolution .

Material Science

In material science, this compound is used to modify surfaces and interfaces of materials. By introducing azide groups onto surfaces, researchers can create materials with tailored properties, such as improved adhesion, biocompatibility, or catalytic activity. This is particularly useful in the development of advanced materials for electronics, sensors, and biomedical devices.

These applications highlight the versatility and importance of Dimethyl-1,2-oxazole-4-sulfonyl azide in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

ChemicalBook ChemicalBook ChemicalBook ChemicalBook : ChemicalBook : ChemicalBook

Mecanismo De Acción

While the specific mechanism of action for dimethyl-1,2-oxazole-4-sulfonyl azide is not mentioned in the search results, oxazole derivatives have been found to have a wide spectrum of biological activities . They have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

Diazo transfer reactions, which are commonly used in the synthesis of azides like dimethyl-1,2-oxazole-4-sulfonyl azide, are notoriously associated with the use of potentially explosive sulfonyl azides . Therefore, safety protocols and precautions are necessary when handling these compounds. Recently, a ‘sulfonyl-azide-free’ (SAFE) protocol for producing diazo compounds has been developed to mitigate these risks .

Direcciones Futuras

The future of research on dimethyl-1,2-oxazole-4-sulfonyl azide and similar compounds lies in the development of new synthetic strategies, particularly those that are eco-friendly . There is also a need for further exploration of the diverse biological potential of oxazole derivatives . The development of new chemical entities to act against various microorganisms is another promising direction .

Propiedades

IUPAC Name |

N-diazo-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c1-3-5(4(2)12-7-3)13(10,11)9-8-6/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAWIJSJSPUJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)

![2-{[(2-Fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2714291.png)

![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2714292.png)

![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)

![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)

![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)

![3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2714302.png)